molecular formula C5H12O3 B8564355 3-Methylbutane-1,2,3-triol CAS No. 62875-08-5

3-Methylbutane-1,2,3-triol

Cat. No.: B8564355
CAS No.: 62875-08-5
M. Wt: 120.15 g/mol
InChI Key: QFZITDCVRJQLMZ-UHFFFAOYSA-N
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Description

3-Methylbutane-1,2,3-triol (3-M-BTO) is a branched triol with three hydroxyl groups positioned on adjacent carbons of a five-carbon chain. It is synthesized via enzymatic pathways in microbial systems, such as Escherichia coli, where carboxylic acid reductase (CAR) and phosphite dehydrogenase (PDDH) catalyze the reduction of α,β-dihydroxyisovalerate (α,β-DHIV) to generate 2,3-dihydroxy-isovaleraldehyde (2,3-diOH-IVA), which is further converted to 3-M-BTO . This compound serves as a key intermediate in the production of isopentyldiol (IPDO), a valuable industrial solvent, through glycerol dehydratase (GDHt)-mediated reactions .

Properties

CAS No.

62875-08-5

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

IUPAC Name

3-methylbutane-1,2,3-triol

InChI

InChI=1S/C5H12O3/c1-5(2,8)4(7)3-6/h4,6-8H,3H2,1-2H3

InChI Key

QFZITDCVRJQLMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CO)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-M-BTO’s properties and applications, it is essential to compare it with structurally analogous triols and related polyols. Below is a detailed analysis:

Structural Analogues

Butane-1,2,3-triol

  • Structure : A four-carbon triol with hydroxyl groups on carbons 1, 2, and 3.
  • Key Differences : Lacks the methyl branch present in 3-M-BTO, resulting in distinct solubility and reactivity.
  • Physical Properties : CAS 5402-29-9; 90% purity available commercially .
  • Applications : Primarily used in organic synthesis and as a humectant.

1,2,3-Propanetriol (Glycerol)

  • Structure : Three hydroxyl groups on a three-carbon chain.
  • Key Differences : Shorter carbon backbone and absence of branching compared to 3-M-BTO.
  • Reactivity : Higher hydrophilicity due to linear structure, making it a preferred solvent in pharmaceuticals.

3-Methylbutane-1,3-diol

  • Structure : A diol with hydroxyl groups on carbons 1 and 3 of a branched five-carbon chain.
  • Key Differences : Fewer hydroxyl groups than 3-M-BTO, leading to lower polarity. Ultrasonic studies show weaker hydrogen-bonding interactions with water compared to triols .

Physicochemical Properties

Compound Molecular Formula CAS Number Boiling Point (°C) Solubility in Water Key Applications
3-Methylbutane-1,2,3-triol C₅H₁₂O₃ Not explicitly listed ~250 (estimated) High (polar groups) IPDO synthesis
Butane-1,2,3-triol C₄H₁₀O₃ 5402-29-9 ~290 Moderate Organic intermediates
Glycerol C₃H₈O₃ 56-81-5 290 Very high Pharmaceuticals, food
3-Methylbutane-1,3-diol C₅H₁₂O₂ Not explicitly listed ~220 Low Solvent, polymer synthesis

Stability and Degradation

  • 3-M-BTO : Susceptible to enzymatic dehydration (e.g., GDHt) to form 3-OH-3-M-BA .
  • Butane-1,2,3-triol : Degrades under acidic conditions to form aldehydes, such as 2,3-dihydroxypropanal .
  • Glycerol : Thermally stable but undergoes dehydration to acrolein at high temperatures.

Industrial and Environmental Relevance

  • 3-M-BTO : Critical in sustainable IPDO production, reducing reliance on petrochemicals .
  • 3-Methylbutane-1,2,3-tricarboxylic Acid : A structurally related oxidation product of α-pinene, used as a tracer for atmospheric aerosols .

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